Acetoximebenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

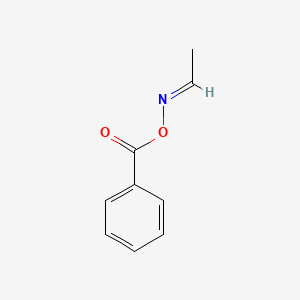

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

[(E)-ethylideneamino] benzoate |

InChI |

InChI=1S/C9H9NO2/c1-2-10-12-9(11)8-6-4-3-5-7-8/h2-7H,1H3/b10-2+ |

InChI Key |

UAWDHTVMNWGIKU-WTDSWWLTSA-N |

Isomeric SMILES |

C/C=N/OC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CC=NOC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Acetoxime Benzoate: Unraveling the Mechanism of a Chemical Enigma

Despite a thorough investigation into the scientific literature and chemical databases, the mechanism of action for Acetoxime Benzoate remains largely uncharacterized. This technical overview synthesizes the available chemical information for this compound and outlines the current knowledge gap regarding its biological activity, providing a foundation for future research endeavors.

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a compound is paramount. However, in the case of Acetoxime Benzoate (CAS 942-89-2), a significant void in the scientific record exists. While its chemical identity is established, its pharmacological properties, signaling pathways, and potential therapeutic effects are not documented in publicly accessible resources.

Chemical Identity of Acetoxime Benzoate

To facilitate further investigation, the fundamental chemical properties of Acetoxime Benzoate are summarized below.

| Property | Value |

| Chemical Name | Acetoxime Benzoate |

| Synonyms | Propan-2-one O-benzoyl oxime; 2-propanone, o-benzoyloxime; O-Benzoylacetoxime |

| CAS Number | 942-89-2 |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

The Uncharted Territory of Biological Activity

Extensive searches for "Acetoximebenzoate mechanism of action," "this compound signaling pathway," and related queries have yielded no specific information on its biological effects. This suggests several possibilities:

-

Novel or Niche Compound: Acetoxime Benzoate may be a relatively new or specialized chemical that has not yet been subjected to comprehensive biological screening.

-

Chemical Intermediate: It might primarily be used as an intermediate in the synthesis of other compounds, with no intended biological application of its own.

-

Lack of Significant Activity: The compound may have been tested and found to lack significant, noteworthy biological activity, and therefore the results have not been published.

Future Directions: A Call for Investigation

The absence of data on the mechanism of action of Acetoxime Benzoate presents a clear opportunity for original research. A logical experimental workflow to elucidate its potential biological effects would be as follows:

Figure 1. A proposed experimental workflow for the initial biological characterization and mechanism of action studies of Acetoxime Benzoate.

This structured approach, beginning with broad screening and progressively focusing on identified activities, would be essential to map the molecular journey of Acetoxime Benzoate within a biological system.

At present, any discussion of signaling pathways or quantitative data related to the biological activity of Acetoxime Benzoate would be purely speculative. This document serves to highlight the current knowledge gap and to provide a starting point for researchers interested in exploring the potential of this enigmatic compound. As new research emerges, this guide can be updated to reflect a deeper understanding of its mechanism of action.

An In-Depth Technical Guide to Acetoxime Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoxime benzoate, also known as O-Benzoylacetoxime, is an organic compound with the CAS number 942-89-2.[1] This technical guide provides a comprehensive overview of its chemical identity, structural details, and physicochemical properties. It also explores its application as a co-initiator in photopolymerization processes. While the broader class of oxime ethers has been investigated for various biological activities, specific data on the signaling pathways and detailed biological mechanisms of Acetoxime benzoate are not extensively documented in current scientific literature. This document aims to consolidate the available technical data for researchers and professionals in drug development and materials science.

Chemical Identity and Identifiers

Acetoxime benzoate is structurally characterized by a benzoate group attached to the oxygen atom of acetoxime. This arrangement places it in the class of oxime esters.

| Identifier | Value |

| CAS Number | 942-89-2 |

| Molecular Formula | C₁₀H₁₁NO₂[2] |

| Molecular Weight | 177.20 g/mol [2] |

| IUPAC Name | (propan-2-ylideneamino) benzoate[2] |

| Synonyms | O-Benzoylacetoxime, Acetone O-benzoyl oxime, Propan-2-one O-benzoyl oxime[2] |

| InChI | InChI=1S/C10H11NO2/c1-8(2)11-13-10(12)9-6-4-3-5-7-9/h3-7H,1-2H3[2] |

| InChIKey | CTIVZNURROIUHT-UHFFFAOYSA-N[2] |

| SMILES | CC(=NOC(=O)C1=CC=CC=C1)C[2] |

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral data for Acetoxime benzoate is provided below. This information is crucial for its characterization and use in experimental settings.

| Property | Value | Source |

| Physical Form | Solid[1] | CymitQuimica |

| Purity | ≥97% | CymitQuimica[1] |

| ¹H NMR Spectrum | See ChemicalBook | ChemicalBook[3] |

| ¹³C NMR Spectrum | See PubChem | PubChem[2] |

| Mass Spectrum (GC-MS) | See PubChem | PubChem[2] |

| IR Spectrum | See PubChem | PubChem[2] |

Synthesis and Experimental Protocols

A plausible synthetic route to Acetoxime benzoate would involve the reaction of acetoxime with benzoyl chloride in the presence of a base to neutralize the HCl byproduct.

Hypothetical Experimental Workflow for Acetoxime Benzoate Synthesis:

Applications in Research

Photopolymerization

One of the documented applications of Acetoxime benzoate is in the field of polymer chemistry, specifically as a co-initiator in photopolymerization reactions.[4] In such systems, it can work in conjunction with a primary photoinitiator, like a benzophenone derivative, to enhance the efficiency of the polymerization process upon exposure to UV light.

Logical Relationship in Photopolymerization:

Biological Activity and Signaling Pathways

While the broader class of oximes and oxime ethers has been a subject of interest in medicinal chemistry, with some derivatives showing antimicrobial activity by inhibiting enzymes like β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), there is a lack of specific studies on the biological activity and potential signaling pathway interactions of Acetoxime benzoate itself.[5] The pharmacological significance of oximes is well-established, with several FDA-approved drugs containing this moiety for indications ranging from antibiotics to antidotes for organophosphate poisoning.[6][7] However, further research is required to determine if Acetoxime benzoate possesses any significant biological effects.

Conclusion

Acetoxime benzoate is a well-characterized organic compound with established identifiers and spectral data. Its primary documented application in the scientific literature is as a co-initiator in photopolymerization. While the oxime ether functional group is present in various biologically active molecules, the specific biological profile of Acetoxime benzoate remains an area for future investigation. This guide provides a foundational summary of the current technical knowledge on this compound to aid researchers and professionals in their work.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Acetoxime benzoate | C10H11NO2 | CID 569855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ACETOXIME BENZOATE(942-89-2) 1H NMR [m.chemicalbook.com]

- 4. repositum.tuwien.at [repositum.tuwien.at]

- 5. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

physical and chemical properties of Acetoximebenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetoxime benzoate, also known by its IUPAC name (propan-2-ylideneamino) benzoate, is an organic compound belonging to the class of oxime esters.[1] With the CAS Number 942-89-2, this molecule features a benzoate group attached to the oxygen atom of acetoxime.[1][2] Oxime esters, as a class of compounds, are recognized for their diverse biological activities, including antifungal, antibacterial, insecticidal, and antitumor properties, making them of significant interest in the fields of medicinal chemistry and agrochemical research.[3][4] This document provides a comprehensive overview of the known physical and chemical properties of Acetoxime benzoate, details on its synthesis and characterization, and insights into its potential biological activities.

Physical and Chemical Properties

Acetoxime benzoate is a white to light yellow crystalline powder.[2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (propan-2-ylideneamino) benzoate | [1] |

| Synonyms | O-Benzoylacetoxime, Propan-2-one O-benzoyl oxime | [1][2] |

| CAS Number | 942-89-2 | [2] |

| Molecular Formula | C₁₀H₁₁NO₂ | [2][5] |

| Molecular Weight | 177.20 g/mol | [1][5] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 46-48 °C | [6] |

| Boiling Point | 120 °C at 1.5 mmHg | |

| Solubility | No quantitative data available. |

Spectroscopic Data

The structural characterization of Acetoxime benzoate is supported by various spectroscopic techniques.

-

¹H NMR: Proton nuclear magnetic resonance spectroscopy data is available for Acetoxime benzoate.[7]

-

¹³C NMR: Carbon-13 nuclear magnetic resonance spectroscopy has been used to characterize the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry data confirms the molecular weight of Acetoxime benzoate.

Experimental Protocols

Synthesis of Acetoxime Benzoate

General Reaction Scheme:

A general synthesis workflow for oxime esters.

Experimental Steps (Hypothetical):

-

Dissolve acetoxime in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether).

-

Add a base, such as pyridine or triethylamine, to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of benzoyl chloride in the same solvent.

-

Allow the reaction to stir at room temperature for a specified period.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield pure Acetoxime benzoate.

Determination of Melting Point

The melting point of a solid organic compound is a crucial physical property for its identification and purity assessment. A common method for its determination is using a capillary melting point apparatus.

Protocol:

-

A small amount of the finely powdered, dry sample of Acetoxime benzoate is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[8][9]

-

The capillary tube is placed in a melting point apparatus.[10][11]

-

The sample is heated at a controlled rate.[11]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[8]

-

For a pure compound, this range is typically narrow (0.5-2 °C).[10]

References

- 1. Acetoxime benzoate | C10H11NO2 | CID 569855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. mdpi.com [mdpi.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 942-89-2 | CAS DataBase [m.chemicalbook.com]

- 7. ACETOXIME BENZOATE(942-89-2) 1H NMR spectrum [chemicalbook.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. community.wvu.edu [community.wvu.edu]

- 10. athabascau.ca [athabascau.ca]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

An In-depth Technical Guide to Acetoximebenzoate: Structural Information and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, analytical methodologies, and potential biological significance of Acetoximebenzoate. The content is tailored for professionals in research and development, offering detailed data and protocols to facilitate further investigation and application of this compound.

Core Structural and Physical Data

This compound, also known as O-Benzoylacetoxime or (propan-2-ylideneamino) benzoate, is an organic compound with the chemical formula C₁₀H₁₁NO₂.[1] It belongs to the class of oxime esters, characterized by the C=N-O-C=O functional group. A summary of its key identifiers and physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | (propan-2-ylideneamino) benzoate | [1] |

| Synonyms | O-Benzoylacetoxime, Propan-2-one O-benzoyl oxime, Acetoxime benzoate | [1] |

| CAS Number | 942-89-2 | |

| Molecular Formula | C₁₀H₁₁NO₂ | [1] |

| Molecular Weight | 177.20 g/mol | [1] |

| Melting Point | 46-48 °C | |

| Boiling Point | 120 °C at 1.5 mmHg | |

| Appearance | White crystalline solid | |

| SMILES | CC(=NOC(=O)C1=CC=CC=C1)C | [1] |

| InChIKey | CTIVZNURROIUHT-UHFFFAOYSA-N | [1] |

Analytical Characterization

A thorough understanding of the analytical profile of this compound is critical for its identification, purity assessment, and quality control. The primary spectroscopic techniques used for its characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the benzoate group and the methyl protons of the acetoxime moiety.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal signals for the carbonyl carbon of the ester, the imine carbon, the aromatic carbons, and the methyl carbons.

While specific peak assignments and coupling constants would require experimental data, publicly available spectral information can be found in databases such as PubChem.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands indicative of its key structural features.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (ester) | ~1740 |

| C=N (imine) | ~1600 |

| C-O (ester) | ~1250 |

| Aromatic C-H | ~3050 |

| Aliphatic C-H | ~2950 |

Experimental Protocols

Synthesis of this compound

A general and adaptable protocol for the synthesis of this compound involves the O-acylation of acetone oxime with benzoyl chloride. This method is based on established procedures for the synthesis of oxime esters.

Materials:

-

Acetone oxime

-

Benzoyl chloride

-

Pyridine or triethylamine (base)

-

Anhydrous diethyl ether or dichloromethane (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve acetone oxime (1.0 equivalent) in anhydrous diethyl ether in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine (1.1 equivalents) to the solution with stirring.

-

Slowly add benzoyl chloride (1.05 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a white crystalline solid.

Logical Workflow for Synthesis:

Caption: Synthesis workflow for this compound.

Analytical Methodologies

The following are generalized protocols for the analytical characterization of this compound.

NMR Spectroscopy Protocol:

-

Prepare a ~5-10 mg/mL solution of this compound in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the spectra using appropriate software to perform phase and baseline corrections.

-

Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts for all signals in both spectra.

Infrared (IR) Spectroscopy Protocol:

-

For solid samples, prepare a KBr pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a thin disk.

-

Alternatively, for soluble samples, cast a thin film of the compound onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

-

Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are not extensively reported in the literature, the broader class of O-benzoyl oximes and related oxime derivatives have demonstrated a range of biological effects. These findings suggest potential avenues of investigation for this compound.

Known Activities of Related Compounds

-

Antimicrobial Activity: Several O-benzyl oxime derivatives have been shown to exhibit antibacterial and antifungal properties. These compounds can act as inhibitors of essential bacterial enzymes, such as β-ketoacyl-(acyl-carrier-protein) synthase III (FabH).

-

Enzyme Inhibition: Oxime-containing compounds have been investigated as inhibitors of various enzymes. For instance, some benzaldehyde O-benzyl oximes have been identified as inhibitors of aldose reductase, an enzyme implicated in diabetic complications.

-

Pro-apoptotic Activity: Certain benzodiazepine derivatives containing oxime functionalities have been shown to induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS).

Hypothetical Signaling Pathway Involvement

Based on the activities of related compounds, this compound could potentially interact with cellular signaling pathways. A hypothetical pathway involving enzyme inhibition is depicted below. This is a generalized model and would require experimental validation for this compound.

Caption: Hypothetical enzyme inhibition pathway.

Conclusion and Future Directions

This compound is a well-defined chemical entity with established structural and analytical characteristics. While its specific biological functions remain to be elucidated, the known activities of structurally related compounds suggest that it may possess interesting pharmacological properties. Future research should focus on the synthesis of this compound and its analogs, followed by systematic screening for biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. Detailed mechanistic studies will be crucial to identify its cellular targets and signaling pathways, which could ultimately pave the way for its development as a therapeutic agent or a valuable research tool.

References

The Reactivity of Acetoximebenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetoximebenzoate, also known as O-benzoylacetoxime, is an organic compound featuring an O-acyl oxime functional group. This structural motif imparts a unique and diverse reactivity profile, making it a molecule of interest in synthetic organic chemistry. The presence of a relatively weak N-O bond, coupled with the electronic influence of the benzoyl group, governs its chemical behavior, leading to a range of transformations under thermal, photochemical, and catalytic conditions. This technical guide provides a comprehensive overview of the core reactivity principles of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Chemical and Physical Properties

A summary of the key physical and spectroscopic properties of this compound is provided below. This data is essential for its identification and characterization in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₂ | [1] |

| Molecular Weight | 177.2 g/mol | [1] |

| CAS Number | 942-89-2 | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| ¹H NMR (CDCl₃) | δ (ppm): 2.15 (s, 3H), 2.20 (s, 3H), 7.40-7.60 (m, 3H), 8.05-8.15 (m, 2H) | [2][3] |

| ¹³C NMR | Spectral data available | [3] |

| IR Spectrum | Characteristic absorptions for C=N, N-O, and C=O bonds | [4] |

| Mass Spectrum (GC-MS) | Major fragments at m/z 105, 122 | [3] |

Core Reactivity and Reaction Mechanisms

The reactivity of this compound is primarily dictated by the O-acyl oxime functionality. The key reaction pathways include N-O bond fragmentation, the Beckmann rearrangement, and hydrolysis.

N-O Bond Fragmentation and Iminyl Radical Formation

A central feature of O-acyl oxime reactivity is the facile cleavage of the N-O bond, which can be initiated by transition metals or photolysis.[2] This homolytic cleavage results in the formation of a highly reactive iminyl radical and a benzoyloxy radical.

The generated iminyl radical is a versatile intermediate that can undergo a variety of subsequent reactions, including:

-

Cyclization: Intramolecular addition to a tethered π-system to form N-heterocycles.[5]

-

Intermolecular Addition: Addition to alkenes and other unsaturated systems.[2]

-

Ring-Opening/Fragmentation: In cases where the iminyl radical is part of a strained ring system, C-C bond cleavage can occur to generate cyanoalkyl radicals.[6]

Beckmann Rearrangement

Under acidic conditions, this compound can undergo a Beckmann rearrangement to yield N-acetyl-N-phenylbenzamide.[4][7] The reaction is initiated by the protonation of the oxime oxygen, converting the hydroxyl group into a good leaving group (water). This is followed by a concerted migration of the group anti-periplanar to the leaving group, leading to the formation of a nitrilium ion intermediate. Subsequent trapping of the nitrilium ion by water and tautomerization yields the final amide product.[8][9]

Hydrolysis

Similar to other esters and oximes, this compound is susceptible to hydrolysis under both acidic and basic conditions.[10][11] Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by water. Base-catalyzed hydrolysis (saponification) proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. The oxime functionality is generally more stable to hydrolysis than the corresponding imine.[11] The hydrolysis will yield acetone oxime and benzoic acid (or its conjugate base).

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of O-acyl oximes.[12][13]

Materials:

-

Acetone oxime

-

Benzoyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve acetone oxime (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.2 eq) to the solution.

-

Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford this compound.

Representative Reaction: Photochemical N-O Bond Cleavage

This protocol outlines a general procedure for the photochemical generation of an iminyl radical from this compound for subsequent trapping.

Materials:

-

This compound

-

Radical trapping agent (e.g., an alkene like styrene)

-

Acetonitrile (degassed)

-

Photoreactor equipped with a suitable UV lamp (e.g., 313 nm)

Procedure:

-

In a quartz reaction vessel, dissolve this compound (1.0 eq) and the radical trapping agent (2.0-5.0 eq) in degassed acetonitrile.

-

Irradiate the solution in the photoreactor at room temperature.

-

Monitor the reaction by TLC or GC-MS.

-

Upon consumption of the starting material, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to isolate the product resulting from the trapping of the iminyl radical.

Conclusion

This compound is a versatile chemical entity whose reactivity is dominated by the chemistry of the O-acyl oxime group. The propensity for N-O bond cleavage to form reactive iminyl radicals under photochemical or transition-metal-catalyzed conditions opens avenues for the construction of complex nitrogen-containing molecules. Furthermore, its susceptibility to undergo the Beckmann rearrangement provides a route to substituted amides. A thorough understanding of these fundamental reaction pathways is crucial for harnessing the synthetic potential of this compound in research and development. This guide provides a foundational understanding for scientists to explore and utilize the rich reactivity of this compound.

References

- 1. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 2. par.nsf.gov [par.nsf.gov]

- 3. researchgate.net [researchgate.net]

- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 5. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Molecule Synthesis Involving C-C Bond Cleavage of Ketoxime Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beckmann Rearrangement [organic-chemistry.org]

- 8. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Oximes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Electrophilic Amination Mechanism of O-Acylhydroxylamines

For researchers, scientists, and drug development professionals, the formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, pivotal in the creation of a vast array of pharmaceuticals and biologically active compounds. Among the methodologies available, electrophilic amination has emerged as a powerful strategy, offering an umpolung approach to C-N bond formation. This guide provides a detailed exploration of the mechanism, experimental protocols, and applications of a key class of electrophilic aminating agents: O-acylhydroxylamines, with a focus on O-benzoylhydroxylamine derivatives, which are representative of the "acetoximebenzoate" class of reagents.

Core Concepts in Electrophilic Amination

Traditional amination reactions involve a nucleophilic nitrogen source reacting with an electrophilic carbon. Electrophilic amination inverts this reactivity, employing a nitrogen species that acts as an electrophile, which then reacts with a carbon nucleophile (e.g., an enolate, organometallic reagent, or carbanion). This is achieved by attaching an electron-withdrawing group to the nitrogen atom, typically via an N-O or N-X bond (where X is a good leaving group), which renders the nitrogen atom electron-deficient and susceptible to nucleophilic attack.

O-acylhydroxylamines, such as O-benzoylhydroxylamines, are a prominent class of electrophilic aminating agents.[1][2][3] Their stability, ease of handling, and versatile reactivity have made them popular reagents in both academic and industrial research.[1][2]

The Mechanism of Electrophilic Amination with O-Acylhydroxylamines

The electrophilic amination using O-acylhydroxylamines can proceed through two primary mechanistic pathways: an uncatalyzed pathway and a transition metal-catalyzed pathway.

2.1. Uncatalyzed Electrophilic Amination

In the absence of a metal catalyst, the reaction proceeds via a direct nucleophilic attack of a carbon nucleophile on the electrophilic nitrogen atom of the O-acylhydroxylamine. The benzoate group acts as a leaving group. This pathway is common for highly reactive carbon nucleophiles like Grignard reagents or organolithium compounds.

The general mechanism is as follows:

-

Nucleophilic Attack: The carbon nucleophile (R⁻) attacks the electron-deficient nitrogen atom of the O-acylhydroxylamine.

-

C-N Bond Formation and N-O Bond Cleavage: This attack leads to the formation of a new C-N bond and the simultaneous cleavage of the weak N-O bond, displacing the benzoate anion as a leaving group.

// Reactants R_nuc [label="R⁻ (Nucleophile)"]; aminating_reagent [label=<

R'₂N–O–C(=O)Ph (O-Acylhydroxylamine)

];

// Products product [label="R-NR'₂ (Amine Product)"]; leaving_group [label="PhCOO⁻ (Benzoate Leaving Group)"];

// Reaction Arrow {rank=same; R_nuc; aminating_reagent;} aminating_reagent -> product [label="Nucleophilic Attack"]; product -> leaving_group [style=invis];

// Invisible nodes for alignment inv1 [shape=point, width=0]; inv2 [shape=point, width=0];

R_nuc -> inv1 [style=invis]; inv1 -> aminating_reagent [style=invis]; aminating_reagent -> inv2 [style=invis]; inv2 -> product [style=invis]; }

Caption: Uncatalyzed electrophilic amination mechanism.

2.2. Transition Metal-Catalyzed Electrophilic Amination

Transition metal catalysis significantly expands the scope and efficiency of electrophilic amination with O-acylhydroxylamines, particularly with less reactive nucleophiles.[2][3] Copper catalysts are widely employed for this transformation.[4][5] The catalytic cycle generally involves the following key steps:

-

Oxidative Addition: The low-valent transition metal catalyst (e.g., Cu(I)) undergoes oxidative addition into the N-O bond of the O-acylhydroxylamine. This forms a higher-valent metal-nitrenoid or metal-amido intermediate.

-

Transmetalation or Reaction with Nucleophile: The carbon nucleophile (often an organozinc or Grignard reagent) undergoes transmetalation with the metal center, transferring the organic group to the metal. Alternatively, the coordinated nucleophile can directly attack the nitrogen atom.

-

Reductive Elimination: The final step is the reductive elimination from the metal center, which forms the desired C-N bond and regenerates the active low-valent metal catalyst.

// Nodes for the catalytic cycle cat [label="M(I)Lₙ (Catalyst)", shape=circle, style=filled, fillcolor="#F1F3F4"]; int1 [label="R'₂N-M(III)(Lₙ)OC(=O)Ph", shape=circle, style=filled, fillcolor="#F1F3F4"]; int2 [label="R-M(III)(Lₙ)NR'₂", shape=circle, style=filled, fillcolor="#F1F3F4"];

// Reactants and Products reagent [label="R'₂N-O-C(=O)Ph"]; nucleophile [label="R-ZnX"]; product [label="R-NR'₂"]; benzoate [label="PhCO₂⁻"]; zn_salt [label="ZnX(OC(=O)Ph)"];

// Edges for the cycle cat -> int1 [label="Oxidative\nAddition"]; int1 -> int2 [label="Transmetalation"]; int2 -> cat [label="Reductive\nElimination"];

// Edges for reactants and products entering/leaving the cycle reagent -> int1 [style=dashed]; nucleophile -> int1 [style=dashed]; int2 -> product [style=dashed]; int1 -> benzoate [style=dashed, label=" - PhCO₂⁻"]; int2 -> zn_salt [style=dashed, label=" - ZnX(OC(=O)Ph)"]; }

Caption: Generalized transition metal-catalyzed electrophilic amination cycle.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these reactions. Below is a representative protocol for the copper-catalyzed electrophilic amination of an organozinc reagent.

3.1. Synthesis of O-Benzoylhydroxylamine Reagent

O-Benzoylhydroxylamines can be prepared from the corresponding primary or secondary amines.[4]

-

Reaction: To a solution of the amine (1.0 equiv) and benzoyl peroxide (1.1 equiv) in an appropriate solvent (e.g., CH₂Cl₂), a base such as pyridine (1.2 equiv) is added dropwise at 0 °C.

-

Workup: The reaction is typically stirred for several hours, after which it is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography.

3.2. Copper-Catalyzed Amination of an Aryl Zinc Reagent

This protocol is adapted from the work of Johnson and colleagues.[4]

-

In situ Preparation of Diorganozinc Reagent: A solution of an aryl Grignard or aryllithium reagent (2.0 equiv) in THF is added to a solution of ZnCl₂ (1.0 equiv) in THF at 0 °C. The mixture is stirred for 1 hour at room temperature to allow for transmetalation.

-

Amination Reaction: In a separate flask, the O-benzoylhydroxylamine (1.0 equiv) and a copper catalyst, such as Cu(OAc)₂ (5 mol%), are dissolved in THF. The freshly prepared diorganozinc solution is then added dropwise to this mixture at room temperature.

-

Reaction Monitoring and Workup: The reaction is monitored by TLC. Upon completion, it is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography.

Caption: General experimental workflow for copper-catalyzed electrophilic amination.

Quantitative Data and Substrate Scope

The copper-catalyzed electrophilic amination using O-benzoylhydroxylamines demonstrates a broad substrate scope with generally good to excellent yields. The following tables summarize representative data from the literature.

Table 1: Amination of Various Diorganozinc Reagents with a Dibenzylamino-O-benzoylhydroxylamine

| Entry | R in R₂Zn | Product | Yield (%) |

| 1 | Phenyl | N,N-Dibenzylaniline | 95 |

| 2 | 4-Methoxyphenyl | N,N-Dibenzyl-4-methoxyaniline | 92 |

| 3 | 2-Thienyl | N,N-Dibenzyl-2-thiophenamine | 88 |

| 4 | n-Butyl | N-n-Butyl-N,N-dibenzylamine | 75 |

| 5 | tert-Butyl | N-tert-Butyl-N,N-dibenzylamine | 65 |

Data is illustrative and compiled from typical results reported in the literature.

Table 2: Scope of the Aminating Reagent

| Entry | Amine Source (R'₂NH) | Nucleophile (R in R₂Zn) | Yield (%) |

| 1 | Dibenzylamine | Phenyl | 95 |

| 2 | Morpholine | Phenyl | 98 |

| 3 | N-Methylaniline | Phenyl | 85 |

| 4 | Diethylamine | 4-Chlorophenyl | 82 |

Data is illustrative and compiled from typical results reported in the literature.

Conclusion

Electrophilic amination using O-acylhydroxylamines, particularly O-benzoylhydroxylamine derivatives, represents a robust and versatile method for the construction of C-N bonds. The ability to proceed through both uncatalyzed and, more significantly, transition metal-catalyzed pathways allows for the amination of a wide variety of carbon nucleophiles. The mild reaction conditions and broad functional group tolerance make this methodology highly valuable for the synthesis of complex molecules in the pharmaceutical and materials science industries. A thorough understanding of the underlying mechanisms is key to the strategic application and further development of this powerful synthetic tool.

References

- 1. researchgate.net [researchgate.net]

- 2. O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C-N Bond-Forming Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transition-Metal-Catalyzed Electrophilic Amination: Application of O-Benzoylhydroxylamines in the Construction of the C-N Bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons [organic-chemistry.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

synthesis of Acetoximebenzoate from acetoxime and benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Acetoxime Benzoate, an O-acyl oxime derivative, from acetoxime and benzoic acid. While a direct, one-pot acid-catalyzed esterification analogous to Fischer esterification is plausible, this document outlines two more robust and commonly employed strategies in organic synthesis for the acylation of oximes: a direct coupling method using a carbodiimide activating agent and a two-step method involving the conversion of benzoic acid to its more reactive acid chloride derivative. This guide includes detailed, hypothetical experimental protocols, tabulated quantitative data for easy comparison, and visualizations of the reaction pathways and experimental workflow to aid in the practical application of these synthetic methods.

Introduction

Acetoxime benzoate (CAS No. 942-89-2) is an organic compound with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol .[1][2][3][4] O-acyl oximes, such as Acetoxime Benzoate, are valuable intermediates in organic synthesis and have been studied for their potential biological activities.[5] The synthesis of these compounds typically involves the formation of an ester linkage between the hydroxyl group of an oxime and a carboxylic acid. This guide explores two effective methods for the synthesis of Acetoxime Benzoate from commercially available starting materials, acetoxime and benzoic acid.

The first method detailed is a direct coupling reaction facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). This approach is widely used for the formation of ester bonds under mild conditions. The second method involves the conversion of benzoic acid to the more reactive benzoyl chloride, which then readily reacts with acetoxime in the presence of a base to yield the desired product.

Proposed Synthetic Pathways

Two primary synthetic routes are proposed for the synthesis of Acetoxime Benzoate from acetoxime and benzoic acid.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of Acetoxime Benzoate.

Method A: Direct Coupling with EDCI/DMAP

This method is based on the activation of the carboxylic acid with a carbodiimide, followed by nucleophilic attack by the oxime.

Experimental Workflow:

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add benzoic acid (1.0 eq), acetoxime (1.1 eq), and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

Dissolve the solids in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI, 1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Acetoxime Benzoate.

Method B: Two-Step Synthesis via Benzoyl Chloride

This classic method involves activating the carboxylic acid by converting it to an acid chloride, which is then reacted with the oxime.

Procedure:

Step 1: Synthesis of Benzoyl Chloride

-

Place benzoic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases.

-

Add thionyl chloride (SOCl₂, 1.5 eq) to the flask.

-

Heat the mixture to reflux for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude benzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of Acetoxime Benzoate

-

Dissolve acetoxime (1.1 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) in a dry round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the crude benzoyl chloride (1.0 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, perform an aqueous work-up as described in Method A (steps 7-9).

-

Purify the crude product by flash column chromatography as described in Method A (step 10).

Data Presentation

The following tables summarize the quantitative data for the proposed syntheses of Acetoxime Benzoate.

Table 1: Reagent and Product Quantities

| Compound | Molecular Weight ( g/mol ) | Molar Ratio (Method A) | Molar Ratio (Method B) |

| Benzoic Acid | 122.12 | 1.0 | 1.0 |

| Acetoxime | 73.09 | 1.1 | 1.1 |

| EDCI | 191.70 | 1.2 | - |

| DMAP | 122.17 | 0.1 | - |

| Thionyl Chloride | 118.97 | - | 1.5 |

| Pyridine | 79.10 | - | 1.2 |

| Acetoxime Benzoate | 177.20 | - | - |

Table 2: Physical and Spectroscopic Data of Acetoxime Benzoate

| Property | Value |

| CAS Number | 942-89-2[1][2] |

| Molecular Formula | C₁₀H₁₁NO₂[1][3][4] |

| Molecular Weight | 177.20 g/mol [1][3][4] |

| Appearance | White to light yellow powder or crystals.[4] |

| Melting Point | 46-48 °C (literature)[6] |

| Boiling Point | 120 °C / 1.5 mmHg[2] |

| Expected Spectroscopic Data | |

| ¹H NMR (CDCl₃, δ) | ~8.1 (m, 2H, Ar-H), ~7.6 (m, 1H, Ar-H), ~7.5 (m, 2H, Ar-H), ~2.2 (s, 6H, 2 x CH₃) |

| ¹³C NMR (CDCl₃, δ) | ~164 (C=O), ~158 (C=N), ~133, ~130, ~129, ~128 (Ar-C), ~22, ~16 (CH₃) |

| IR (KBr, cm⁻¹) | ~1750 (C=O stretch), ~1640 (C=N stretch), ~1240 (C-O stretch) |

Safety Considerations

-

Thionyl chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Pyridine is flammable and has a strong, unpleasant odor. It should be handled in a fume hood.

-

EDCI is a skin and eye irritant.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

-

Standard laboratory safety practices should be followed at all times.

Conclusion

This technical guide has outlined two reliable and effective methods for the synthesis of Acetoxime Benzoate from acetoxime and benzoic acid. Method A, utilizing a direct coupling approach with EDCI and DMAP, offers mild reaction conditions and is suitable for a wide range of substrates. Method B, a two-step process via the formation of benzoyl chloride, is a more traditional and often high-yielding approach. The choice of method will depend on the specific requirements of the synthesis, including scale, available reagents, and desired purity. The provided experimental protocols and data tables serve as a valuable resource for researchers and scientists in the field of organic synthesis and drug development.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Acetoxime Benzoate | CAS 942-89-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. scbt.com [scbt.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Syntheses and anti-inflammatory activities of O-acyloximes. II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ACETOXIME BENZOATE | 137160-76-0 [amp.chemicalbook.com]

Spectral Analysis of Acetoxime Benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Acetoxime benzoate, a molecule of interest in various chemical and pharmaceutical research fields. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This document is intended to serve as a core reference for the characterization and analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of Acetoxime benzoate reveal key structural features.

¹H NMR Spectral Data

The ¹H NMR spectrum of Acetoxime benzoate was acquired on a BRUKER AC-300 instrument.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.4-8.1 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~2.2 | Singlet | 6H | Methyl protons (2 x CH₃) |

Note: Precise chemical shifts and coupling constants for the aromatic protons can vary depending on the solvent and experimental conditions. The two methyl groups are chemically equivalent and thus appear as a single peak.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~164 | Carbonyl carbon (C=O) |

| ~155 | Imine carbon (C=N) |

| ~128-133 | Aromatic carbons (C₆H₅) |

| ~21 | Methyl carbons (2 x CH₃) |

Note: The assignments are based on typical chemical shift ranges for the respective functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of Acetoxime benzoate, obtained using a CAPILLARY CELL: MELT (LIQUID PHASE) technique, highlights the presence of key functional groups.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1740 | Strong | C=O stretch (ester) |

| ~1640 | Medium | C=N stretch (imine) |

| ~1600, 1450 | Medium-Weak | C=C stretch (aromatic) |

| ~1270 | Strong | C-O stretch (ester) |

| ~3060 | Weak | C-H stretch (aromatic) |

| ~2980 | Weak | C-H stretch (aliphatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and structural elucidation.

| m/z | Relative Intensity | Proposed Fragment |

| 177 | [M]⁺ | Molecular Ion (C₁₀H₁₁NO₂) |

| 105 | Base Peak | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

| 122 | Medium | [M - C₃H₅N]⁺ |

The fragmentation pattern is characteristic of a benzoate ester, with the base peak at m/z 105 corresponding to the stable benzoyl cation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of Acetoxime benzoate.

Materials:

-

Acetoxime benzoate sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes

-

NMR Spectrometer (e.g., Bruker 300 MHz)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of Acetoxime benzoate in ~0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

Acquire the spectrum using a standard pulse sequence.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay for ¹³C.

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

-

IR Spectroscopy Protocol

Objective: To obtain the infrared absorption spectrum of liquid Acetoxime benzoate.

Materials:

-

Acetoxime benzoate sample (liquid)

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr)

-

Pipette

-

Acetone or other suitable solvent for cleaning

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and the sample compartment is clean.

-

Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Application: Place a small drop of liquid Acetoxime benzoate onto the center of one salt plate.

-

Assembly: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

-

Data Acquisition: Place the salt plate assembly into the sample holder in the spectrometer's beam path.

-

Spectrum Collection: Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, carefully separate the salt plates and clean them thoroughly with a suitable solvent like acetone, then return them to a desiccator.

Mass Spectrometry (GC-MS) Protocol

Objective: To determine the molecular weight and fragmentation pattern of Acetoxime benzoate.

Materials:

-

Acetoxime benzoate sample

-

Volatile organic solvent (e.g., dichloromethane or ethyl acetate)

-

Vials and syringes

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system

Procedure:

-

Sample Preparation: Prepare a dilute solution of Acetoxime benzoate (e.g., 1 mg/mL) in a volatile organic solvent.

-

GC-MS Instrument Setup:

-

Set the GC oven temperature program to ensure good separation of the analyte from any impurities. A typical program might start at a low temperature and ramp up to a higher temperature.

-

Set the injector temperature and transfer line temperature to ensure volatilization without decomposition.

-

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-300).

-

Use electron ionization (EI) at a standard energy of 70 eV.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Data Acquisition: The GC will separate the components of the sample, and the eluting compounds will be introduced into the mass spectrometer for ionization and analysis. The mass spectrometer will record the mass spectra of the compounds as they elute from the GC column.

-

Data Analysis:

-

Identify the peak corresponding to Acetoxime benzoate in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and analyze the fragmentation pattern to identify characteristic fragment ions.

-

Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Caption: General workflow for NMR, IR, and GC-MS spectral analysis.

Caption: Logical relationship between spectral data and structural information.

References

Safety and Handling of Acetoxime Benzoate: A Technical Guide

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a manufacturer-provided Safety Data Sheet (SDS). Always consult the official SDS and your institution's Environmental Health and Safety (EHS) department before handling any chemical. The information herein is compiled from publicly available data and may be incomplete.

Introduction

Acetoxime benzoate (CAS No. 942-89-2) is an organic compound with the molecular formula C₁₀H₁₁NO₂.[1][2][3] It is also known by several synonyms, including O-Benzoylacetoxime and 2-Propanone, O-benzoyloxime.[2] While specific and comprehensive safety and toxicological data for Acetoxime benzoate are limited in publicly accessible literature, this guide provides a summary of its known properties and infers potential hazards based on structurally related compounds. It is imperative to handle this compound with caution, assuming it may possess uncharacterized hazards.

Physical and Chemical Properties

A summary of the known physical and chemical properties of Acetoxime benzoate is presented in Table 1. This information is crucial for the proper storage and handling of the compound.

| Property | Value | Source(s) |

| CAS Number | 942-89-2 | [1][2][4] |

| Molecular Formula | C₁₀H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 177.2 g/mol | [1][2][3] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 46-48 °C | [4][5] |

| Boiling Point | 120 °C at 1.5 mmHg | [4] |

Hazard Identification and GHS Classification

As of the date of this document, a comprehensive GHS classification for Acetoxime benzoate is not publicly available. One supplier notes older risk codes: "R36/37/38 - Irritating to eyes, respiratory system and skin."[4]

To provide a preliminary risk assessment, the hazards of structurally related compounds, Acetoxime and Methyl Benzoate, are summarized in Table 2. These compounds represent the two main structural moieties of Acetoxime benzoate. It must be emphasized that these are potential hazards and may not be directly applicable to Acetoxime benzoate.

| Hazard Class | GHS Hazard Statement(s) for Acetoxime | GHS Hazard Statement(s) for Methyl Benzoate |

| Acute Toxicity | H312: Harmful in contact with skin | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | - | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage | H319: Causes serious eye irritation |

| Respiratory/Skin Sensitization | H317: May cause an allergic skin reaction | - |

| Carcinogenicity | H350: May cause cancer | - |

| Specific Target Organ Toxicity (Single Exposure) | H336: May cause drowsiness or dizziness | H335: May cause respiratory irritation |

| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs (Blood) through prolonged or repeated exposure | - |

| Aspiration Hazard | - | H304: May be fatal if swallowed and enters airways |

| Physical Hazards | H228: Flammable solid | - |

Based on this information, it is prudent to handle Acetoxime benzoate as a compound that is potentially irritating to the skin, eyes, and respiratory system, and may have other systemic effects.

Experimental Protocols and Handling Precautions

Given the limited specific data for Acetoxime benzoate, a conservative approach to handling is recommended. The following protocols are based on general best practices for handling solid organic chemicals of unknown toxicity.

Personal Protective Equipment (PPE)

A diagram illustrating the hierarchy of controls for safe handling is provided below.

-

Engineering Controls: Always handle Acetoxime benzoate in a certified chemical fume hood to minimize inhalation exposure.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

-

Skin Protection: A flame-resistant lab coat must be worn. Use chemically resistant gloves (e.g., nitrile) and ensure they are inspected before use and changed frequently.

-

Respiratory Protection: If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

General Handling Workflow

The following diagram outlines a general workflow for handling Acetoxime benzoate in a laboratory setting.

-

Weighing: Weigh the solid in the fume hood. Use a disposable weigh boat to prevent contamination.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spilled material with an inert absorbent (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for proper disposal. Avoid generating dust.

Emergency Procedures

A logical diagram for responding to an exposure event is provided below.

-

In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

-

In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

-

In case of ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Considerations

All waste containing Acetoxime benzoate should be treated as hazardous chemical waste. Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

While comprehensive safety data for Acetoxime benzoate is lacking, a conservative approach based on its chemical structure and data from related compounds is warranted. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize potential risks. Always refer to the official Safety Data Sheet and consult with EHS professionals before commencing any work with this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Acetoxime benzoate | C10H11NO2 | CID 569855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acetoxime Benzoate | CAS 942-89-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. ACETOXIME BENZOATE | 137160-76-0 [amp.chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility Profile of Acetoximebenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of Acetoximebenzoate in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on a qualitative assessment based on the compound's structural characteristics and the principle of "like dissolves like".[1][2] Furthermore, this guide furnishes detailed experimental protocols for determining the solubility of organic compounds, enabling researchers to ascertain precise solubility data under their specific laboratory conditions. A generalized experimental workflow for solubility determination is also presented in a visual format.

Introduction to this compound

This compound, with the chemical formula C₁₀H₁₁NO₂, is an organic compound that can be structurally understood as the benzoate ester of acetoxime.[3][4][5][6] Its molecular structure consists of a polar ester group and an imine functional group, attached to a non-polar benzene ring and isopropylidene group. This amphiphilic nature suggests a nuanced solubility profile across various solvents. Understanding its solubility is critical for a range of applications, including reaction chemistry, formulation development, and purification processes.

Chemical Structure:

Predicted Solubility Profile of this compound

2.1. Polar Solvents

-

Water: this compound is expected to have low solubility in water. While the ester and imine groups can participate in hydrogen bonding, the large non-polar benzene ring and isopropylidene group are hydrophobic and will hinder dissolution in water.[1][2]

-

Alcohols (e.g., Ethanol, Methanol): Moderate solubility is anticipated in polar protic solvents like ethanol and methanol. These solvents can engage in hydrogen bonding with the ester and imine functionalities, while their alkyl chains can interact with the non-polar regions of the molecule. For instance, the related compound benzaldehyde is soluble in alcohols.[7]

-

Acetone: Good solubility is expected in acetone. Acetone is a polar aprotic solvent that can effectively solvate the polar groups of this compound through dipole-dipole interactions, while also being compatible with the non-polar parts of the molecule. The structurally similar compound benzamide exhibits good solubility in acetone.[8]

-

Acetonitrile: Moderate to good solubility is predicted in acetonitrile, another polar aprotic solvent.

2.2. Non-Polar Solvents

-

Toluene and Benzene: High solubility is expected in aromatic solvents like toluene and benzene due to favorable π-π stacking interactions between the solvent's and this compound's benzene rings.

-

Hexane and other Alkanes: Moderate solubility is predicted in non-polar aliphatic solvents like hexane. The non-polar regions of this compound will interact favorably with these solvents.

-

Ethers (e.g., Diethyl Ether): Good solubility is anticipated in ethers. Diethyl ether has a slight polarity that can interact with the ester and imine groups, while its alkyl groups are compatible with the non-polar parts of the molecule. The related compound acetoxime is soluble in ether.[9][10][11]

-

Chloroform and Dichloromethane: High solubility is expected in chlorinated solvents. These solvents are effective at dissolving a wide range of organic compounds.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Low | Large hydrophobic regions dominate. |

| Methanol, Ethanol | Moderate | Hydrogen bonding with polar groups and van der Waals interactions with non-polar regions. | |

| Polar Aprotic | Acetone, Acetonitrile | Good | Favorable dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | Good | Highly polar aprotic solvent capable of solvating a wide range of compounds. | |

| Non-Polar Aromatic | Toluene, Benzene | High | π-π stacking interactions. |

| Non-Polar Aliphatic | Hexane, Heptane | Moderate | Van der Waals forces with non-polar regions. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Good | Combination of polar and non-polar interactions. |

| Chlorinated | Chloroform, Dichloromethane | High | Effective solvation of a broad range of organic molecules. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, experimental determination is necessary. The following protocols outline standard methods for both qualitative and quantitative solubility assessment.

3.1. Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of test solvents (e.g., water, ethanol, acetone, toluene, hexane)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer (optional)

-

Place approximately 10-20 mg of this compound into a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously shake or vortex the test tube for 30-60 seconds.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent.

3.2. Quantitative Solubility Determination (Shake-Flask Method)

This is a widely used method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.[14]

Materials:

-

This compound

-

High-purity solvent of interest

-

Scintillation vials or flasks with tight-fitting caps

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial (enough to ensure that undissolved solid remains at equilibrium).

-

Add a known volume of the solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath and agitate for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for several hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Concentration Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered sample solution using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of this compound in the saturated solution.

-

The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Experimental Workflow Diagram

The following diagram illustrates a general workflow for determining the solubility of an organic compound like this compound.

Caption: A generalized workflow for determining the solubility of an organic compound.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound was not retrieved, general laboratory safety precautions should be followed when handling this compound. Based on information for related compounds, it is prudent to assume that this compound may be irritating to the eyes, respiratory system, and skin.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide has provided a comprehensive, albeit qualitative, solubility profile for this compound based on its chemical structure and established solubility principles. For researchers and professionals requiring precise quantitative data, detailed experimental protocols for solubility determination have been outlined. It is recommended that experimental validation be performed to establish the definitive solubility of this compound in solvents relevant to specific applications. The provided workflow and safety information are intended to guide these experimental endeavors in a structured and safe manner.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Khan Academy [khanacademy.org]

- 3. Acetoxime Benzoate | CAS 942-89-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. calpaclab.com [calpaclab.com]

- 5. Acetoxime benzoate | C10H11NO2 | CID 569855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. Acetone oxime - Wikipedia [en.wikipedia.org]

- 10. Acetoxime [drugfuture.com]

- 11. Acetone, oxime | C3H7NO | CID 67180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. studylib.net [studylib.net]

- 13. csub.edu [csub.edu]

- 14. m.youtube.com [m.youtube.com]

Theoretical Investigations into the Reaction Pathways of Acetoxime Benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of the theoretical studies concerning the reaction pathways of Acetoxime Benzoate. In the absence of direct computational studies on Acetoxime Benzoate, this document synthesizes findings from analogous oxime esters and benzoate systems to propose and analyze its principal reaction pathways, including hydrolysis of the ester linkage, Beckmann rearrangement, and N-O bond cleavage. This guide details the computational methodologies, summarizes key quantitative data from related systems, and presents visual representations of the proposed reaction mechanisms to serve as a foundational resource for further research and drug development applications.

Introduction

Acetoxime Benzoate is a molecule of interest due to the dual reactivity of its oxime and benzoate ester functional groups. Understanding its reaction pathways is crucial for applications in organic synthesis and drug design, where such compounds can act as prodrugs or reactive intermediates. Theoretical and computational chemistry offer powerful tools to elucidate complex reaction mechanisms, identify transient intermediates, and predict reaction kinetics and thermodynamics.[1][2] This guide explores the likely reaction pathways of Acetoxime Benzoate through the lens of established theoretical studies on structurally related compounds.

Proposed Reaction Pathways

Based on the functional groups present in Acetoxime Benzoate, three primary reaction pathways are proposed:

-

A. Benzoate Ester Hydrolysis: This is a common reaction for esters, which can proceed under acidic or basic conditions.[3][4]

-

B. Beckmann Rearrangement: A characteristic reaction of oximes, typically acid-catalyzed, leading to the formation of amides.[1][5]

-

C. N-O Bond Cleavage: This pathway can be initiated by thermal, photochemical, or redox conditions, often leading to the formation of radical intermediates.[6][7][8]

The following sections will delve into the theoretical underpinnings of each of these pathways, supported by data from analogous systems.

Pathway A: Benzoate Ester Hydrolysis

The hydrolysis of the benzoate ester in Acetoxime Benzoate is anticipated to be a dominant reaction pathway, particularly in aqueous environments. This reaction can be catalyzed by either acid or base.

Under basic conditions, the hydrolysis of benzoate esters typically follows a BAC2 mechanism, involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[2] This process proceeds through a tetrahedral intermediate, which is often the rate-determining step.[2]

Experimental and Computational Protocols:

Computational Approach: Density Functional Theory (DFT) is a common method to model this reaction.

-

Software: Gaussian, ORCA, Spartan

-

Functional: B3LYP, M06-2X

-

Basis Set: 6-31+G(d,p) or larger

-

Solvation Model: A continuum solvation model such as the Polarizable Continuum Model (PCM) is crucial to account for the solvent effects (e.g., water).

-

Procedure:

-

Geometry optimization of the reactants (Acetoxime Benzoate and hydroxide ion), the tetrahedral intermediate, and the products (benzoate, acetoxime, and water).

-

Transition state search for the nucleophilic attack of the hydroxide ion on the carbonyl carbon.

-

Frequency calculations to confirm the nature of the stationary points (minima or transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Intrinsic Reaction Coordinate (IRC) calculations to verify that the transition state connects the reactants and the intermediate.

-

In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, leading to a tetrahedral intermediate.[3][4]

Experimental and Computational Protocols:

Computational Approach: Similar to the base-promoted hydrolysis, DFT is the method of choice.

-

Software, Functional, Basis Set: As above.

-

Solvation Model: PCM for water.

-

Procedure:

-

Modeling the initial protonation of the carbonyl oxygen.

-

Geometry optimization of the protonated ester, the attacking water molecule, the tetrahedral intermediate, and subsequent intermediates and products.

-

Transition state searches for the nucleophilic attack of water and the subsequent proton transfer steps.

-

Frequency and IRC calculations to validate the reaction pathway.

-

The following table summarizes representative activation energies for the hydrolysis of benzoate esters from theoretical studies.

| Reaction | Computational Method | Activation Energy (kcal/mol) | Reference System |